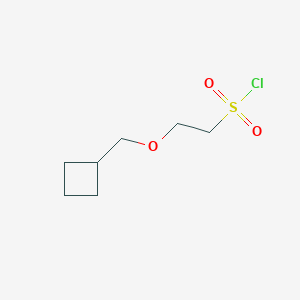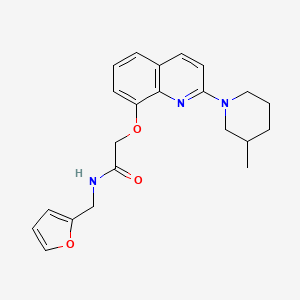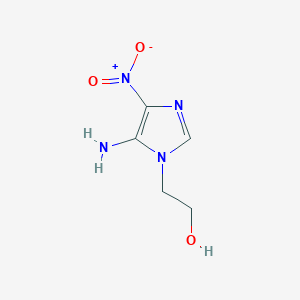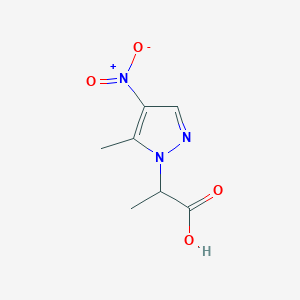
(E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, also known as IPA-3, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have promising properties in inhibiting various biological processes and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of a protein known as PAK1. PAK1 is a key regulator of various biological processes, including cell growth, migration, and survival. By inhibiting PAK1, this compound can disrupt these processes and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of various enzymes and signaling pathways, including those involved in inflammation and immune response. Additionally, this compound has been found to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is its potent and specific inhibition of PAK1. This makes it a valuable tool for studying the role of PAK1 in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential applications of this compound in other areas of biology, including immunology and neuroscience. Finally, there is ongoing research into the use of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has shown great promise in various scientific fields. Its potent anti-cancer properties and specific inhibition of PAK1 make it a valuable tool for studying the role of PAK1 in various biological processes. While there are some limitations to working with this compound, ongoing research is exploring its potential applications in other areas of biology and as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a combination of organic and inorganic chemicals, including iodobenzene, isobutylbenzene, and thiazole. The process involves several steps, including condensation, cyclization, and nitrile formation. The final product is typically purified through a series of chromatography and recrystallization steps.
Applications De Recherche Scientifique
(E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research has been in the field of cancer biology. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
(E)-3-(2-iodoanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3S/c1-15(2)11-16-7-9-17(10-8-16)21-14-27-22(26-21)18(12-24)13-25-20-6-4-3-5-19(20)23/h3-10,13-15,25H,11H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMRVHLJLDKQCH-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)



![Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2620477.png)



![2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2620482.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B2620483.png)
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2620484.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2620485.png)